2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
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Overview
Description
2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as an acetylcholinesterase (AChE) inhibitor, which makes it a candidate for research in treating neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine derivative: This involves the reaction of 4-methoxyphenylpiperazine with an appropriate alkylating agent.
Coupling with pyridazinone: The piperazine derivative is then coupled with a pyridazinone core under specific conditions to form the desired compound.
Chemical Reactions Analysis
2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridazinone moieties.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: As an acetylcholinesterase inhibitor, it is studied for its potential in treating Alzheimer’s disease and other neurodegenerative conditions.
Biological Studies: It is used in studies to understand the inhibition mechanisms of enzymes and to explore its effects on various biological pathways.
Pharmaceutical Development: Research is ongoing to develop this compound into a viable drug candidate for clinical use.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone involves the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft. This action helps in alleviating the symptoms of diseases characterized by low acetylcholine levels, such as Alzheimer’s disease .
Comparison with Similar Compounds
Similar compounds to 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone include other acetylcholinesterase inhibitors such as donepezil, rivastigmine, and galantamine. What sets this compound apart is its unique structure, which combines a piperazine moiety with a pyridazinone core, potentially offering different pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Donepezil
- Rivastigmine
- Galantamine
This compound’s unique combination of structural elements may provide advantages in terms of selectivity and potency compared to other acetylcholinesterase inhibitors .
Properties
Molecular Formula |
C24H26N4O3S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C24H26N4O3S/c1-31-20-7-5-19(6-8-20)26-13-15-27(16-14-26)24(30)17-28-23(29)12-11-22(25-28)18-3-9-21(32-2)10-4-18/h3-12H,13-17H2,1-2H3 |
InChI Key |
VWTGKPMXOJZBGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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